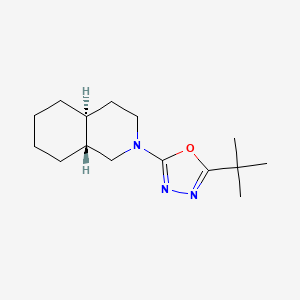

(4aS*,8aR*)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)decahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of decahydroisoquinoline, including those with 1,3,4-oxadiazolyl substituents, involves intricate organic synthesis routes that often utilize specific stereochemical configurations to achieve desired biological activities. For instance, studies on the synthesis of 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acids as excitatory amino acid (EAA) receptor antagonists reveal the importance of stereochemistry and chain substitution in influencing the activity of these compounds against NMDA and AMPA receptors (Ornstein et al., 1996).

Molecular Structure Analysis

The molecular structure of decahydroisoquinoline derivatives plays a crucial role in their biological activity. For example, the configuration of (3S,4aR,6R,8aR) is identified as optimal for both NMDA and AMPA antagonists in this series, demonstrating the significance of the stereochemical array around the hydroisoquinoline ring (Ornstein et al., 1996).

Chemical Reactions and Properties

Reactions involving decahydroisoquinoline derivatives often include modifications to improve their pharmacological profile. For example, DEAD-mediated oxidative Ugi/Aza-Wittig reactions have been utilized for the synthesis of 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles, showcasing the synthetic versatility of these compounds (Ding et al., 2020).

Physical Properties Analysis

The physical properties of decahydroisoquinoline derivatives, such as stability and crystallinity, can be influenced by their molecular structure. For instance, the synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives highlights the role of the aromatic and alkyne moieties in stabilizing the compounds and influencing their optoelectronic properties (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of decahydroisoquinoline derivatives, including their reactivity and interaction with biological targets, are closely linked to their structure and synthesis. For example, the enzymatic C-demethylation of certain derivatives in rat liver microsomes demonstrates the metabolic pathways these compounds can undergo, which is crucial for their pharmacological activity and toxicity profile (Yoo et al., 2008).

Propiedades

IUPAC Name |

2-[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-5-tert-butyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-15(2,3)13-16-17-14(19-13)18-9-8-11-6-4-5-7-12(11)10-18/h11-12H,4-10H2,1-3H3/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYRWODZJZSOSD-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)N2CCC3CCCCC3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NN=C(O1)N2CC[C@@H]3CCCC[C@H]3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5609403.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5609422.png)

![N-(3,4-dichlorophenyl)-N'-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamide](/img/structure/B5609431.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5609432.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5609445.png)

![2-{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B5609452.png)

![8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5609460.png)

![methyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5609474.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5609482.png)

![4-({4-methyl-5-[1-(1H-pyrazol-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5609486.png)

![2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5609489.png)